Cas no 899952-78-4 (N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide)

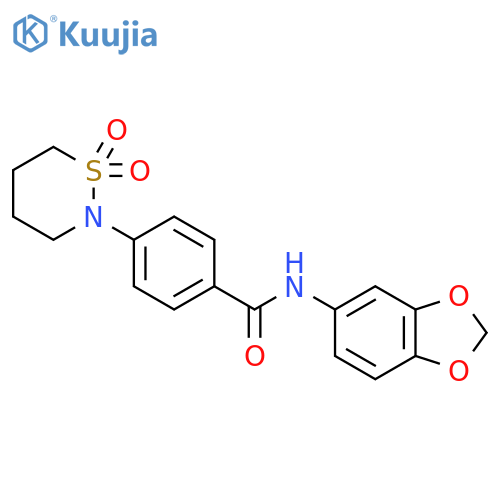

899952-78-4 structure

商品名:N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide

N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide 化学的及び物理的性質

名前と識別子

-

- N-(1,3-benzodioxol-5-yl)-4-(1,1-dioxothiazinan-2-yl)benzamide

- AKOS024466122

- 899952-78-4

- VU0498367-1

- N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide

- N-(benzo[d][1,3]dioxol-5-yl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

- F2781-0040

-

- インチ: 1S/C18H18N2O5S/c21-18(19-14-5-8-16-17(11-14)25-12-24-16)13-3-6-15(7-4-13)20-9-1-2-10-26(20,22)23/h3-8,11H,1-2,9-10,12H2,(H,19,21)

- InChIKey: PFSITYQUGPJSSN-UHFFFAOYSA-N

- ほほえんだ: S1(CCCCN1C1C=CC(C(NC2C=CC3=C(C=2)OCO3)=O)=CC=1)(=O)=O

計算された属性

- せいみつぶんしりょう: 374.09364285g/mol

- どういたいしつりょう: 374.09364285g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 26

- 回転可能化学結合数: 3

- 複雑さ: 612

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 93.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2781-0040-25mg |

N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide |

899952-78-4 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2781-0040-30mg |

N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide |

899952-78-4 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2781-0040-5μmol |

N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide |

899952-78-4 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2781-0040-40mg |

N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide |

899952-78-4 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2781-0040-2mg |

N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide |

899952-78-4 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2781-0040-20μmol |

N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide |

899952-78-4 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2781-0040-10μmol |

N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide |

899952-78-4 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2781-0040-5mg |

N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide |

899952-78-4 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2781-0040-15mg |

N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide |

899952-78-4 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2781-0040-75mg |

N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide |

899952-78-4 | 90%+ | 75mg |

$208.0 | 2023-05-16 |

N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide 関連文献

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

899952-78-4 (N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide) 関連製品

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量